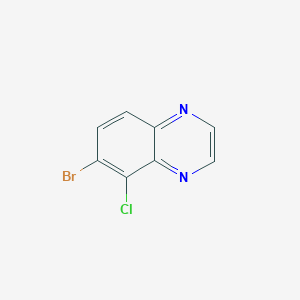

6-Bromo-5-chloroquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZFDYMJJVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309908 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210047-63-4 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Chloroquinoxaline and Its Analogues

Advanced Synthetic Routes to Halogenated Quinoxalines

The foundational method for creating the quinoxaline (B1680401) ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov While this classical approach remains relevant, modern synthetic chemistry has introduced more advanced and efficient strategies. These include metal-free, one-pot syntheses and oxidative cyclization techniques that offer improved yields and environmental friendliness. nih.gov For halogenated variants, direct C-H functionalization has emerged as a powerful tool, providing an atom-economical route to introduce halogen atoms onto the aromatic core without pre-functionalized precursors. nih.govthieme-connect.de

Achieving regioselectivity—the control over the exact position of substitution—is a critical challenge in the synthesis of complex molecules like 6-Bromo-5-chloroquinoxaline. Strategies to achieve this include metal-free protocols for remote C-H halogenation, which allow for the selective functionalization of specific carbon-hydrogen bonds that are geometrically inaccessible by other means. rsc.orgnih.gov For instance, an operationally simple method using trihaloisocyanuric acids as the halogen source can achieve complete regioselectivity in the halogenation of 8-substituted quinolines, a related heterocyclic system. nih.gov

A practical example of regioselective synthesis is the preparation of 6-amino-5-bromoquinoxaline. researchgate.net This process begins with 4-nitrobenzene-1,2-diamine, which undergoes cyclization, followed by the reduction (hydrogenation) of the nitro group to an amine. researchgate.net The final step is a targeted bromination using 1,3-dibromo-5,5-dimethylhydantoin, which selectively installs the bromine atom at the 5-position, adjacent to the amino group, with high yield. researchgate.net This multi-step sequence demonstrates how the careful choice of reagents and reaction order can precisely control the final substitution pattern.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinoxalines. The carbon-halogen bonds (C-Cl and C-Br) in this compound serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon single bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to functionalize haloquinoxalines.

Research on 2,6-dichloroquinoxaline (B50164), an analogue of this compound, demonstrates the regioselectivity of this process. researchgate.net The chlorine atom at the 2-position is more electronically activated and thus more reactive than the chlorine at the 6-position. researchgate.net This allows for the selective mono-arylation at the C-2 position by carefully controlling the reaction conditions. Subsequent reaction under different conditions can then functionalize the C-6 position, leading to the synthesis of diarylated quinoxalines. researchgate.net

| Boronic Acid (Ar-B(OH)₂) | Product (Mono-substitution at C-2) | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-6-chloroquinoxaline | 94 |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloroquinoxaline | 95 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 96 |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-6-chloroquinoxaline | 92 |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, is highly effective for introducing alkynyl groups onto the quinoxaline scaffold. organic-chemistry.orgnih.gov This method is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org For example, 2-(2-phenylethynyl)quinoxaline can be synthesized by treating 2-chloroquinoxaline with phenylacetylene under Sonogashira conditions, demonstrating the direct functionalization of a C-Cl bond on the quinoxaline core. mdpi.com

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a foundational method for creating C-C double bonds. wikipedia.org The Heck reaction can be applied to haloquinoxalines to introduce alkenyl substituents, further diversifying the range of accessible derivatives. The reaction is noted for its utility in intramolecular cyclizations to form complex polycyclic systems. youtube.com

The electron-deficient nature of the quinoxaline ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with halogens. rsc.orgresearchgate.net In this type of reaction, a nucleophile replaces a halogen atom on the aromatic ring. The presence of the two nitrogen atoms in the quinoxaline core withdraws electron density, facilitating the attack of nucleophiles.

This reactivity is demonstrated in the reaction of 2-chloroquinoxaline, where the chlorine atom is readily displaced by various nucleophiles. rsc.org The reaction can be further enhanced by the presence of other electron-withdrawing groups. A relevant example is the functionalization of 6-bromo-5-nitroquinoline, where the strongly electron-withdrawing nitro group at the 5-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. semanticscholar.org Treatment with nucleophiles like morpholine or piperazine under microwave conditions leads to the high-yield synthesis of the corresponding amino-substituted quinolines. semanticscholar.org This serves as a model for the potential reactivity of the bromine atom in this compound, which is similarly activated by the quinoxaline nitrogens and the adjacent chlorine atom.

| Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | 5-Nitro-6-(morpholin-1-yl)quinoline | 98 |

| 6-Bromo-5-nitroquinoline | Piperazine | 5-Nitro-6-(piperazin-1-yl)quinoline | 87 |

Multi-component Reactions for Quinoxaline Scaffold Construction

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinoxalines in a single step from three or more reactants. mdpi.com This approach is valued for its atom economy, operational simplicity, and the ability to rapidly generate a library of structurally diverse compounds. mdpi.comresearchgate.net The fundamental principle behind MCRs in quinoxaline synthesis is typically the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound and potentially other components, allowing for the introduction of various functional groups in one pot. researchgate.netnih.gov

Recent developments have focused on metal-free catalytic systems and the use of environmentally benign solvents to enhance the sustainability of these reactions. nih.gov For instance, organocatalysts such as nitrilotris(methylenephosphonic acid) have been shown to effectively catalyze the reaction between 1,2-diamines and 1,2-carbonyl compounds, producing quinoxaline products in high yields (80–97%) within a short timeframe. nih.gov Another approach involves a three-component synthesis using o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxaline-2-thiones, which are versatile intermediates for further derivatization. thieme-connect.com The scalability of these methods makes them suitable for applications beyond initial laboratory discovery. thieme-connect.com

Table 1: Examples of Multi-component Reaction Strategies for Quinoxaline Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | 1,2-Dicarbonyl compound | - | Nitrilotris(methylenephosphonic acid) | Substituted Quinoxaline | nih.gov |

| o-Phenylenediamine | Aryl Ketone | Sulfur | Piperidine | Quinoxaline-2-thione | thieme-connect.com |

Precursor Synthesis and Intermediate Isolation in this compound Derivatization

The synthesis of specifically substituted quinoxalines like this compound often proceeds through a multi-step pathway that requires the careful preparation of precursors and the isolation of key intermediates. The classical and most common route involves the condensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov

In the context of halogenated quinoxalines, the synthesis often begins with a commercially available substituted aniline. For example, the synthesis of the related compound 6-bromo-4-iodoquinoline starts from 4-bromoaniline. atlantis-press.comresearchgate.net This precursor undergoes a series of reactions, including condensation and cyclization, to form key intermediates that are isolated and purified before proceeding to the next step. One such documented intermediate is 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is formed and then cyclized at high temperatures to yield 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net This hydroxy intermediate is then converted to a chloro-derivative (6-bromo-4-chloroquinoline) using a chlorinating agent like POCl₃. atlantis-press.com Each of these intermediates represents a stable, isolable compound crucial for the successful synthesis of the final product.

Similarly, the synthesis of 6-amino-5-bromoquinoxaline involves a sequence starting with 4-nitrobenzene-1,2-diamine, which is first cyclized. The resulting 6-nitroquinoxaline is an isolated intermediate that then undergoes hydrogenation to form 6-aminoquinoxaline, which is subsequently brominated. researchgate.net This step-wise approach, involving the isolation and purification of intermediates, is critical for achieving the desired substitution pattern and avoiding unwanted side products.

Table 2: Sequential Synthesis and Intermediate Isolation for Halogenated Heterocycles

| Starting Material | Reaction Step | Isolated Intermediate | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Condensation | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | researchgate.net |

| 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Cyclization | 6-Bromoquinolin-4-ol | High temperature in Ph₂O | atlantis-press.com |

| 6-Bromoquinolin-4-ol | Chlorination | 6-Bromo-4-chloroquinoline | POCl₃, DMF | atlantis-press.com |

| 4-Nitrobenzene-1,2-diamine | Cyclization & Hydrogenation | 6-Aminoquinoxaline | 1. Glyoxal, 2. Pd/C, H₂ | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthesizing complex molecules like this compound to maximize product yield and ensure high regioselectivity. Key parameters that are typically adjusted include temperature, solvent, catalyst type and loading, and reaction time. researchgate.netresearchgate.net

The synthesis of another related compound, 6-bromo-4-iodoquinoline, was also optimized by modifying the reaction temperature and solvent during the cyclization and substitution steps. atlantis-press.com Such systematic optimization is essential for developing robust and scalable synthetic routes, minimizing waste, and avoiding the formation of difficult-to-separate impurities. nih.gov

Table 3: Optimization of Reaction Conditions for Synthesis of Quinoxaline Analogues

| Reaction Step | Parameter Varied | Condition | Outcome (Yield) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation of 6-nitroquinoxaline | Catalyst Ratio (Pd/C) | 1:20 | 83.3% | researchgate.net |

| Temperature | 70°C | 83.3% | researchgate.net | |

| Pressure | 2 MPa | 83.3% | researchgate.net | |

| Bromination of 6-aminoquinoxaline | Solvent | CH₂Cl₂ | 97.6% | researchgate.net |

| Temperature | 20°C | 97.6% | researchgate.net |

Spectroscopic and Structural Elucidation Studies of 6 Bromo 5 Chloroquinoxaline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-5-chloroquinoxaline, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H-NMR spectrum of this compound is expected to reveal the chemical environment of the protons in the molecule. The quinoxaline (B1680401) ring system contains four protons. Due to the substitution pattern, these protons would likely appear as distinct signals in the aromatic region of the spectrum (typically between 7.0 and 9.0 ppm). The electron-withdrawing effects of the nitrogen atoms and the halogen substituents would cause these protons to be deshielded, shifting their signals downfield. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) between adjacent protons would provide crucial information about their relative positions on the quinoxaline ring.

The ¹³C-NMR spectrum would provide information on the carbon skeleton. This compound has eight carbon atoms, which are expected to produce eight distinct signals in the spectrum. The carbon atoms directly bonded to the electronegative nitrogen, bromine, and chlorine atoms would be significantly deshielded and appear at higher chemical shift values. Carbons in the pyrazine (B50134) ring of the quinoxaline system typically appear in a specific range, aiding in their assignment.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Technique | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

| ¹H-NMR | 7.0 - 9.0 | Doublet, Doublet of doublets | Aromatic Protons |

| ¹³C-NMR | 120 - 160 | Singlet | Aromatic and Heterocyclic Carbons |

| Note: The specific chemical shifts and coupling constants for this compound are not available in the searched literature. The data presented are based on general principles for similar halogenated quinoxaline structures. |

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. This would help to establish the connectivity of the protons in the aromatic rings and confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically two- and three-bond) correlations between protons and carbons. This technique would be vital in assigning the quaternary (non-protonated) carbons, including those bonded to the bromine and chlorine atoms, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY could help to confirm through-space interactions between adjacent protons, further solidifying the structural assignment.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system would appear in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration would be found at a lower frequency, typically in the 500-600 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic protons would appear as strong bands in the 650-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show vibrational modes, but with different intensity patterns. Vibrations that involve a change in polarizability, such as the symmetric stretching of the aromatic rings, are often strong in Raman spectra. The C-Br and C-Cl stretching vibrations would also be observable.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Expected Frequency Range (cm⁻¹) | Assignment of Vibrational Mode |

| FT-IR | 3000-3100 | Aromatic C-H stretch |

| 1400-1650 | C=N and C=C ring stretching | |

| 600-800 | C-Cl stretch | |

| 500-600 | C-Br stretch | |

| Raman | 1400-1650 | Symmetric ring stretching |

| 600-800 | C-Cl stretch | |

| 500-600 | C-Br stretch | |

| Note: Experimental FT-IR and Raman data for this compound could not be found in the performed searches. The listed frequency ranges are based on characteristic vibrational modes for similar aromatic and halogenated compounds. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₈H₄BrClN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern. The most abundant peak would correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The relative intensities of the M, M+2, and M+4 peaks would be indicative of the presence of one bromine and one chlorine atom.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms (as radicals) or hydrogen halides. For this compound, expected fragmentation could include the loss of a bromine radical (·Br), a chlorine radical (·Cl), or the sequential loss of these fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Description |

| 241.9246 | [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 243.9226 | [C₈H₄⁸¹Br³⁵ClN₂]⁺ / [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | Isotopic Peak (M+2) |

| 245.9197 | [C₈H₄⁸¹Br³⁷ClN₂]⁺ | Isotopic Peak (M+4) |

| 163.9615 | [C₈H₄³⁵ClN₂]⁺ | Loss of ·Br |

| 197.9667 | [C₈H₄⁷⁹BrN₂]⁺ | Loss of ·Cl |

| Note: The m/z values are predicted based on the monoisotopic masses of the elements. Experimental mass spectrometry data for this compound is not available in the searched literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data regarding the UV-Vis absorption spectrum, including absorption maxima (λmax) and molar absorptivity (ε), for this compound has been reported. General knowledge of similar aromatic heterocyclic compounds suggests that electronic transitions such as π → π* and n → π* would be expected. The presence of bromine and chlorine atoms as substituents on the quinoxaline core would likely influence the energy of these transitions, potentially causing shifts in the absorption maxima compared to the parent quinoxaline molecule. However, without experimental data, a detailed analysis of the electronic transitions for this specific compound cannot be provided.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and detailed geometric parameters such as bond lengths and angles, are not available. This information is crucial for confirming the solid-state structure and understanding the intermolecular interactions of the compound.

Computational and Theoretical Investigations of 6 Bromo 5 Chloroquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to model the electronic structure and reactivity of halogenated heterocyclic compounds. dergipark.org.trnih.govnih.gov

Geometry Optimization and Energetic Profiles

A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. arxiv.org DFT calculations are used to optimize the molecular geometry by finding the arrangement of atoms that corresponds to the lowest energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data from techniques like X-ray diffraction, where available, to validate the computational model.

For instance, studies on related chloroquinoline molecules demonstrate a high correlation between DFT-calculated and experimentally determined structural parameters. dergipark.org.tr

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound, 6-chloroquinoline. dergipark.org.tr (Note: This data is for a structurally similar compound and is provided for illustrative purposes.)

| Parameter | Bond | Theoretical (Å) | Experimental (Å) |

| Bond Length | C2-C3 | 1.423 | 1.420 |

| Bond Length | C5-C6 | 1.419 | 1.415 |

| Bond Length | C6-Cl1 | 1.751 | 1.745 |

| Bond Angle | C2-N1-C9 | 117.5 | 117.3 |

| Bond Angle | C5-C6-C7 | 121.2 | 121.0 |

| Bond Angle | C5-C6-Cl1 | 119.5 | 119.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com Analysis of the HOMO-LUMO gap helps predict how the molecule will interact with other species. wuxiapptec.comresearchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Quinoxaline (B1680401) Derivative. (Note: Values are hypothetical, based on typical ranges for similar molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Theoretical Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can accurately predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion of bonds. researchgate.net

Theoretical frequency calculations are typically performed on the optimized geometry in a gaseous state. Because of systematic errors and the absence of intermolecular interactions, these calculated frequencies are often scaled by a specific factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to provide a better match with experimental spectra recorded in the solid state. nih.gov This comparison helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. dergipark.org.trsemanticscholar.org

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its response to an external electric field. Key NLO parameters include the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). ekb.egnih.gov

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. rsc.org DFT calculations can efficiently screen compounds like 6-bromo-5-chloroquinoxaline for their potential NLO activity, guiding experimental efforts toward the most promising candidates. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme (receptor). nih.gov This method is crucial in drug discovery for identifying potential therapeutic agents.

The process involves placing the ligand into the active site of the receptor and calculating a "docking score" or binding energy, usually expressed in kcal/mol. nih.gov A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net Docking studies on quinoxaline derivatives have been used to predict their binding affinity against various therapeutic targets, such as kinases. nih.govrsc.org

Table 3: Example Docking Results for Quinoxaline Derivatives Against a Protein Kinase. nih.gov (Note: Data is for illustrative compounds from a representative study.)

| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |

| Derivative IVa | -11.18 | 2 | LYS721, MET769 |

| Derivative IVb | -11.82 | 2 | LYS721, MET769 |

| Derivative IVd | -12.03 | 1 | LYS721 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. africaresearchconnects.com MD simulations track the movements and interactions of all atoms in the system over time, providing insights into the stability of the ligand-receptor complex. nih.gov

By simulating the behavior of the complex in a physiological environment (e.g., in water), MD can confirm whether the binding pose predicted by docking is stable. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex over the simulation period. nih.gov These simulations are critical for validating docking results and understanding the dynamic behavior of a potential drug candidate within its biological target. rsc.org

Structure-Reactivity Relationship (SRR) Modeling for Halogenated Quinoxalines

Structure-Reactivity Relationship (SRR) modeling for halogenated quinoxalines, including this compound, focuses on how the presence and position of halogen atoms on the quinoxaline scaffold influence the molecule's chemical reactivity. The electronic and steric properties of the halogen substituents are key determinants of the reactivity of the quinoxaline ring system.

The quinoxaline nucleus is an electron-deficient system, and the introduction of electron-withdrawing groups like halogens further modulates its electronic properties. In this compound, both bromine and chlorine atoms exert a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects influences the electron density distribution across the quinoxaline core, which in turn affects its susceptibility to nucleophilic and electrophilic attack.

Computational models, often employing Density Functional Theory (DFT), can be used to calculate various molecular descriptors that quantify these electronic effects. These descriptors include molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. For a series of halogenated quinoxalines, these descriptors can be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, to build a predictive SRR model.

For instance, the positions of the bromine and chlorine atoms at C6 and C5, respectively, are expected to influence the reactivity of the diazine (pyrazine) ring. Nucleophilic aromatic substitution reactions, which are common for electron-deficient aromatic systems, would be particularly sensitive to the electronic perturbations caused by these halogens. The modeling can predict the most likely sites for nucleophilic attack and how the reaction barriers are altered by the specific halogenation pattern.

Table 1: Calculated Electronic Descriptors for a Series of Halogenated Quinoxalines

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Quinoxaline | -6.25 | -1.50 | 1.80 |

| 5-chloroquinoxaline | -6.35 | -1.75 | 2.50 |

| 6-bromoquinoxaline | -6.30 | -1.65 | 2.20 |

| This compound | -6.45 | -1.85 | 3.10 |

Note: The data in this table is illustrative and intended to represent the expected trends based on computational chemistry principles.

The data illustrates that the progressive halogenation of the quinoxaline ring leads to a stabilization of both the HOMO and LUMO energy levels, indicating a decrease in the molecule's reactivity towards electrophiles and an increase in its susceptibility to nucleophiles. The increasing dipole moment also suggests stronger intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For halogenated quinoxalines, QSAR models are instrumental in predicting their potential as therapeutic agents and in optimizing their biological efficacy. mdpi.com

The development of a QSAR model involves several key steps: the compilation of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. mdpi.com

For this compound and related compounds, the biological activity of interest could be, for example, their antimicrobial, anticancer, or enzyme inhibitory effects. The molecular descriptors used in the QSAR model would capture various aspects of the molecular structure, including:

Electronic Descriptors: As discussed in the SRR section, these quantify the electron distribution in the molecule.

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). The bulkiness of the bromine and chlorine atoms can influence how the molecule fits into a biological target's active site.

Hydrophobic Descriptors: These relate to the molecule's solubility in water versus lipids (e.g., logP). The lipophilicity of halogenated quinoxalines is a critical factor in their ability to cross cell membranes and reach their biological target.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

A hypothetical QSAR equation for the antifungal activity of a series of halogenated quinoxalines might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * (LUMO) + 0.1 * (Molecular Weight) + 1.5

This equation suggests that the antifungal activity (expressed as the inverse of the half-maximal inhibitory concentration, IC50) increases with increasing lipophilicity (logP) and decreasing LUMO energy, and has a smaller positive correlation with molecular weight.

Table 2: Physicochemical Descriptors and Predicted Biological Activity for a Series of Halogenated Quinoxalines

| Compound | logP | LUMO (eV) | Molecular Weight | Predicted Activity (log(1/IC50)) |

| 5-chloroquinoxaline | 2.5 | -1.75 | 164.59 | 3.10 |

| 6-bromoquinoxaline | 2.8 | -1.65 | 209.04 | 3.25 |

| 5,6-dichloroquinoxaline | 3.0 | -1.90 | 199.03 | 3.43 |

| This compound | 3.2 | -1.85 | 243.49 | 3.61 |

Note: The data in this table is hypothetical and serves to illustrate the principles of QSAR modeling.

Through such models, researchers can predict the biological efficacy of novel, unsynthesized halogenated quinoxalines, thereby prioritizing the synthesis of compounds with the most promising therapeutic potential. The insights gained from QSAR studies can guide the rational design of more potent and selective drug candidates based on the quinoxaline scaffold.

Biological Activity and Medicinal Chemistry Research on 6 Bromo 5 Chloroquinoxaline

Anti-Cancer and Cytotoxic Activity Studies

Comprehensive searches of scientific databases did not yield specific studies on the anti-cancer and cytotoxic activities of 6-Bromo-5-chloroquinoxaline. Research on related quinoxaline (B1680401) and quinazoline compounds has shown promising results in these areas, but direct data for the specified molecule is not available.

In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7, SW480, Caki-1, HeLa, HT29, C6)

No specific IC50 values or cytotoxicity data for this compound against the MCF-7, SW480, Caki-1, HeLa, HT29, or C6 cancer cell lines were found in the reviewed literature.

Mechanisms of Anti-proliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The precise mechanisms of anti-proliferative action, such as the induction of apoptosis or cell cycle arrest, have not been specifically elucidated for this compound in published research. While related compounds are known to induce apoptosis nih.govnih.gov, this has not been demonstrated for the target compound.

Selectivity Evaluation against Non-Tumorigenic Cell Lines (e.g., MRC-5)

There is no available data from scientific studies regarding the selectivity of this compound against non-tumorigenic cell lines like MRC-5. Some studies on brominated compounds have shown a lack of cytotoxicity towards MRC-5 cells, suggesting potential selectivity for cancer cells. nih.gov

Target Identification and Inhibition Studies (e.g., EGFR inhibition, SIRT1 inhibition, PDE4 inhibition)

Specific inhibitory activities of this compound against Epidermal Growth Factor Receptor (EGFR), Sirtuin 1 (SIRT1), or Phosphodiesterase 4 (PDE4) have not been reported. Research on other quinoxaline and quinazoline derivatives has shown inhibition of EGFR. researchgate.nethuji.ac.ilnih.govselleckchem.com Similarly, some cambinol analogs with a bromo-substituent have demonstrated SIRT1 inhibition. nih.govmdpi.commdpi.com

Anti-Microbial Activity Investigations

No specific studies detailing the anti-microbial activity of this compound were identified in the available literature.

Antibacterial Efficacy (e.g., against Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, P. vulgaries, Enterobacteria, V. cholorie)

Specific Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial efficacy for this compound against Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, Proteus vulgaris, Enterobacteria, or Vibrio cholerae are not available in the reviewed scientific literature. Studies on other quinoxaline derivatives have shown activity against S. aureus, E. coli, and K. pneumoniae. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netekb.egnih.govmdpi.comnih.govmdpi.com

Antitubercular Activity

Antiviral Activity Assessments

Detailed antiviral assessments of this compound against a broad spectrum of viruses are not extensively documented. Research into quinoxaline derivatives has revealed antiviral potential against various viruses nih.govnih.govrsc.org.

There is no specific information available concerning the anti-HIV activity of this compound.

While a range of quinoxaline derivatives have been evaluated for their antiviral properties, specific data on the inhibitory effects of this compound against Vaccinia virus, Vesicular stomatitis virus, Herpes simplex virus, Parainfluenza-3 virus, Reovirus-1, Sindbis virus, Coxsackie virus B4, Punta Toro virus, or Respiratory syncytial virus is not present in the available research. A study on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related, showed some antiviral activity against Vaccinia virus for one of the derivatives nih.gov.

Anti-Inflammatory Properties Research

Direct research into the anti-inflammatory properties of this compound is not found in the public literature. However, the quinoxaline scaffold is a known pharmacophore in the design of anti-inflammatory agents nih.govresearchgate.netbenthamscience.com. Various derivatives have been synthesized and shown to inhibit inflammatory pathways, but specific data for this compound is not available.

Enzyme Inhibition Studies

Specific studies on the enzyme inhibitory activity of this compound against acetylcholinesterase, aldose reductase, or carbonic anhydrase have not been identified in the available literature. The broader family of quinoxaline derivatives has been explored for the inhibition of various enzymes, indicating the potential of this chemical class in enzyme-targeted drug discovery.

Structure-Activity Relationship (SAR) Derivations

The biological activity of quinoxaline derivatives is intricately linked to the nature and position of substituents on the quinoxaline ring. The structure-activity relationship (SAR) provides a framework for understanding how specific structural modifications influence the compound's interaction with biological targets. For this compound, the interplay between the bromo and chloro substituents, as well as the introduction of other functional groups, is critical in defining its biological efficacy.

Impact of Halogen Substitutions (Bromo, Chloro) on Biological Profiles

The presence and positioning of halogen atoms on the quinoxaline ring can significantly modulate a compound's biological activity. Electron-withdrawing groups, such as chlorine and bromine, can alter the electronic distribution within the molecule, thereby influencing its binding affinity to target proteins and enzymes.

In the broader context of quinoxaline chemistry, the introduction of a halogen at the 7-position of a 2-{4-[(2-quinoxalinyl)oxy]phenoxy}propionic acid scaffold has been shown to generate highly active antitumor agents. This suggests that the placement of halogens on the benzo portion of the quinoxaline ring is a critical determinant of biological activity.

The reactivity of the quinoxaline core can also be influenced by its halogen substituents. In the case of 6-bromo-2,3-dichloroquinoxaline, the bromine atom at the 6-position affects the reactivity of the chlorine atoms at the 2 and 3-positions, guiding the regioselectivity of nucleophilic substitution reactions. This differential reactivity is a key consideration in the synthesis of novel derivatives with potentially enhanced biological activities.

A study on quinoxaline-containing sulfonamides demonstrated that bromo-substituted derivatives exhibited significant antimicrobial activity, suggesting a positive contribution of the bromine atom to the biological profile in that particular chemical space.

The following table summarizes the general influence of halogen substitutions on the biological activity of quinoxaline derivatives, drawing from studies on related compounds.

| Halogen Substituent | Position | Observed Impact on Biological Activity |

| Chloro | 7 | Enhanced antitumor activity in certain scaffolds. |

| Bromo | 6 | Influences reactivity of other substituents; contributes to antimicrobial activity in sulfonamide derivatives. |

| Chloro vs. Bromo | General | Relative activity can vary depending on the specific scaffold and biological target. |

Influence of Other Substituent Groups on Bioactivity

Beyond the foundational halogen substitutions, the introduction of other functional groups onto the this compound core is a key strategy for modulating its biological activity. The nature, size, and electronic properties of these additional substituents can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

For instance, in a series of quinoxaline urea analogs developed as IKKβ inhibitors for pancreatic cancer therapy, the addition of various isocyanates to quinoxaline amines resulted in a range of biological activities. This highlights the importance of the substituent's ability to form specific interactions, such as hydrogen bonds, with the target protein.

The introduction of bulky or electron-donating groups can also have a profound effect. In some quinoxaline series, the presence of a bulky substituent has been shown to enhance activity, while in others, smaller, more flexible groups are preferred. The optimal substituent is highly dependent on the specific biological target and the topology of its binding site.

The table below illustrates the influence of different substituent groups on the bioactivity of various quinoxaline derivatives, providing a conceptual basis for the potential modification of the this compound scaffold.

| Substituent Group | Position of Introduction | General Influence on Bioactivity |

| Urea Analogs | Various | Can modulate IKKβ phosphorylation and inhibit cancer cell growth. |

| Sulfonamides | Various | Can confer significant antimicrobial properties. |

| Alkyl/Aryl Groups | Various | Can influence binding affinity and selectivity depending on size and electronics. |

Stereochemical Effects on Biological Potency

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological potency and pharmacological profile. While specific studies on the stereochemical effects of this compound derivatives are limited, the principles of stereoselectivity are broadly applicable to this class of compounds.

If a substituent introduced onto the this compound core creates a chiral center, the resulting enantiomers can exhibit different biological activities. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects.

For example, in the development of perhydroquinoxaline-based κ receptor agonists, the stereoselective synthesis of specific isomers was crucial for achieving the desired pharmacological activity. This underscores the importance of controlling stereochemistry in the design of biologically active quinoxaline derivatives. Therefore, in the future development of this compound-based therapeutic agents, the investigation of stereochemical effects will be a critical step in optimizing their biological potency and safety.

Investigation of Pharmacokinetic Predictions (Computational)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with a higher probability of clinical success. In silico, or computational, methods are increasingly used to predict these pharmacokinetic parameters, allowing for the prioritization of compounds with favorable drug-like properties before their synthesis and experimental testing.

For this compound and its potential derivatives, computational tools can be employed to predict a range of ADMET (ADME and Toxicity) properties. These predictions are based on the molecule's structural features and physicochemical properties.

Key pharmacokinetic parameters that can be computationally predicted include:

Oral Bioavailability: The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. This is influenced by factors such as aqueous solubility and intestinal permeability.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB and enter the central nervous system. This is a critical parameter for drugs targeting the brain and also for assessing potential central nervous system side effects.

Metabolism: Prediction of the metabolic pathways a compound is likely to undergo, primarily by cytochrome P450 (CYP) enzymes. This helps in identifying potential drug-drug interactions and predicting the metabolic stability of the compound.

Toxicity: In silico models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, providing an early warning of potential safety issues.

The following table provides a conceptual overview of the types of computational pharmacokinetic predictions that would be relevant for the evaluation of this compound derivatives.

| Pharmacokinetic Parameter | Predicted Influence of this compound Scaffold |

| Oral Bioavailability | Dependent on overall molecular properties; halogenation may increase lipophilicity, potentially affecting absorption. |

| Blood-Brain Barrier Permeability | Increased lipophilicity due to halogens might suggest potential for BBB penetration, but this is highly dependent on other structural features. |

| Metabolic Stability | The positions of the halogens would influence susceptibility to metabolism by CYP enzymes. |

| Potential for Toxicity | Halogenated aromatic compounds can sometimes be associated with toxicity concerns that would need to be evaluated. |

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Synthesis

6-Bromo-5-chloroquinoxaline serves as a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the benzene (B151609) ring allows for selective and sequential functionalization, making it a powerful building block for complex molecular architectures.

The primary catalytic applications involve palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. rsc.orgorganic-chemistry.orgyonedalabs.com In these reactions, the carbon-halogen bond is selectively activated by a palladium catalyst to couple with an organoboron reagent (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). organic-chemistry.orgwikipedia.org The differential reactivity of the C-Cl versus the C-Br bond is a key consideration. Generally, the carbon-bromine bond is more reactive and susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-chlorine bond. However, the electronic environment of the heterocyclic system can modulate this reactivity. For instance, in related haloquinoxalines, the chloro-substituent at the C2-position can be more reactive than a bromo-substituent on the benzene ring due to the high electrophilicity of that specific ring position. rsc.org This allows for controlled, site-selective modifications of the this compound core.

By leveraging this differential reactivity, chemists can introduce a diversity of substituents. For example, a Suzuki-Miyaura coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent, more forcing Sonogashira coupling at the C-Cl bond. This stepwise approach enables the synthesis of highly functionalized quinoxaline (B1680401) derivatives that can be used as advanced intermediates for pharmaceuticals, organic electronic materials, or specialized ligands for other catalytic processes.

Table 1: Overview of Catalytic Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Key Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | C-C (Aryl-Alkyne) |

| Heck Coupling | Alkenes | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/BINAP, Xantphos | NaOt-Bu, K₂CO₃ | C-N (Aryl-Amine) |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | (No base required) | C-C (Aryl-Aryl/Vinyl) |

Development as Chemical Probes and Enzyme Inhibitors

The quinoxaline nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that target protein kinases. ekb.egekb.egcitedrive.com Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ekb.eg Consequently, kinase inhibitors are a major class of therapeutic agents. pnrjournal.comarabjchem.org this compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors.

Derivatives of quinoxaline act as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase, thereby blocking the phosphorylation of substrate proteins. ekb.egnih.gov The core quinoxaline structure mimics the adenine (B156593) region of ATP, while substituents at various positions can be tailored to interact with specific amino acid residues in the kinase active site, conferring potency and selectivity. The bromo and chloro groups on this compound provide synthetic handles to introduce these crucial substituents through the cross-coupling reactions described previously.

This synthetic accessibility makes the compound valuable for developing chemical probes. Chemical probes are small molecules used to study the function of a specific protein in a biological system. semanticscholar.org By synthesizing derivatives of this compound with appended reporter tags (like fluorophores or biotin), researchers can create tools to visualize enzyme localization or to perform competitive binding assays for screening new inhibitor candidates.

The potential of this scaffold is highlighted by the numerous quinoxaline derivatives that have been reported as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinase (JAK). ekb.egnih.gov

Table 2: Examples of Quinoxaline-Based Kinase Inhibitors and Their Reported Activities

| Target Kinase | Compound Structure/Class | Reported IC₅₀ Value (nM) | Target Disease Area |

| EGFR | 3-cyano-quinoxaline derivatives | 2.2 - 2.7 | Cancer |

| VEGFR-2 | Quinoxaline-bisarylurea derivatives | ~50 | Cancer |

| JAK2 | Triazolo[4,3-a]quinoxalin-4-one derivatives | ~6000 | Cancer |

| CDK2 | 7-Bromo-3-phenylamino-quinoxaline derivatives | ~250 | Cancer |

| c-Met | 2,3-disubstituted quinoxaline derivatives | 10 - 100 | Cancer |

IC₅₀ values are approximate and vary based on specific compound structures and assay conditions. Data compiled from multiple sources for illustrative purposes. ekb.egnih.govresearchgate.netnih.gov

Strategies for Overcoming Drug Resistance in Therapeutic Applications

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to a previously effective treatment. mdpi.com Resistance to kinase inhibitors can occur through several mechanisms, including mutations in the target kinase that prevent drug binding or overexpression of the target protein. The versatility of the this compound scaffold allows for its incorporation into novel therapeutic strategies designed to overcome such resistance.

One of the most innovative strategies is the development of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govtocris.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govsciltp.com The PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.govnih.gov

This approach offers a distinct advantage over simple inhibition. Instead of merely blocking the protein's function, it removes the protein entirely. This can be effective even if the protein is mutated or overexpressed. nih.gov Since quinoxaline derivatives are known to be effective "warheads" for many kinases, this compound is a highly relevant starting material for synthesizing quinoxaline-based PROTACs. By attaching a linker and an E3 ligase ligand (such as derivatives of thalidomide (B1683933) or VHL ligands) to the quinoxaline core, researchers can convert a known kinase inhibitor into a targeted protein degrader, potentially creating a therapeutic that can overcome established resistance mechanisms.

Table 3: Modern Strategies to Overcome Drug Resistance and the Role of the Quinoxaline Scaffold

| Strategy | Mechanism of Action | Relevance of this compound |

| Targeted Protein Degradation (PROTACs) | Hijacks the ubiquitin-proteasome system to induce degradation of the target protein. | Serves as a key precursor for the "warhead" portion of a PROTAC targeting kinases. |

| Covalent Inhibition | Forms an irreversible covalent bond with a non-catalytic cysteine residue near the active site. | Can be functionalized to include an electrophilic "warhead" (e.g., an acrylamide) to create covalent inhibitors. |

| Allosteric Inhibition | Binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits activity. | Provides a rigid scaffold that can be elaborated to target allosteric pockets, overcoming active site mutations. |

| Combination Therapy | Uses multiple drugs that target different pathways simultaneously to prevent escape and resistance. | Derivatives can be used as one component in a combination regimen. |

Integration of Experimental and Computational Approaches in Drug Design

Modern drug discovery relies heavily on the synergy between experimental synthesis and computational modeling. researchgate.net This integrated approach accelerates the design-make-test-analyze cycle, leading to more efficient identification and optimization of lead compounds. This compound is an excellent platform for the application of these integrated strategies.

The process often begins with in silico techniques. mdpi.comitmedicalteam.pl Using the known 3D structure of a target protein (e.g., a kinase), computational chemists can perform molecular docking studies to predict how virtual libraries of compounds derived from this compound might bind. nih.gov These studies can estimate binding affinities (docking scores) and visualize key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.comnih.gov By correlating the structural features of a series of known quinoxaline inhibitors with their measured biological activity, a mathematical model is built that can predict the activity of new, unsynthesized compounds. itmedicalteam.plnih.gov

These computational predictions guide the experimental chemist in deciding which specific derivatives of this compound to synthesize. The most promising candidates are then prepared in the lab and their biological activity is tested experimentally (e.g., through IC₅₀ determination). The experimental results are then fed back into the computational models to refine them, creating an iterative cycle of optimization that leads to compounds with improved potency, selectivity, and drug-like properties. researchgate.netnih.gov This integrated workflow saves significant time and resources compared to traditional trial-and-error screening.

Table 4: Illustrative Comparison of Computational and Experimental Data in Drug Design

| Compound ID | Modification on Quinoxaline Scaffold | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Potency (IC₅₀, µM) |

| Template | Phenylamino at C2 | -8.5 | 15.8 |

| Design 1 | 4-Fluorophenylamino at C2 | -9.2 | 9.7 |

| Design 2 | 3,4-Dichlorophenylamino at C2 | -9.8 | 4.1 |

| Design 3 | 4-Methoxyphenylamino at C2 | -9.1 | 11.2 |

| Design 4 | Naphthylamino at C2 | -10.5 | 1.5 |

Data is hypothetical and for illustrative purposes to demonstrate the correlation often sought between computational predictions and experimental outcomes.

常见问题

Q. What computational models predict the compound’s solubility and bioavailability for drug development?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with descriptors like logP, polar surface area, and halogen bond propensity. Molecular dynamics (MD) simulations in lipid bilayers predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。